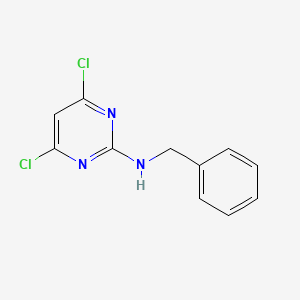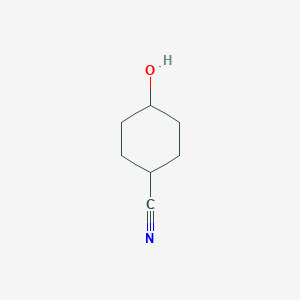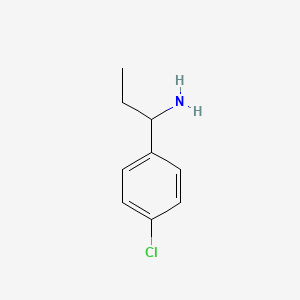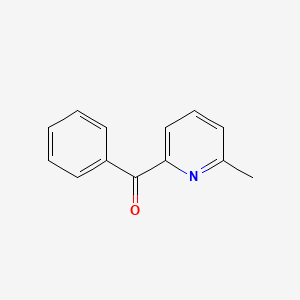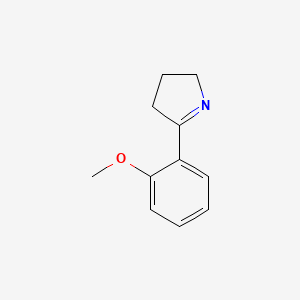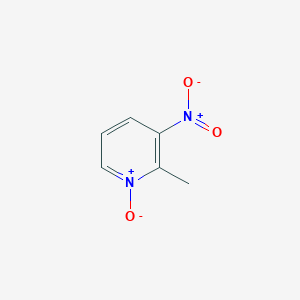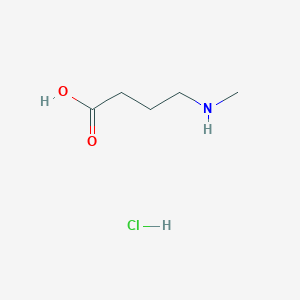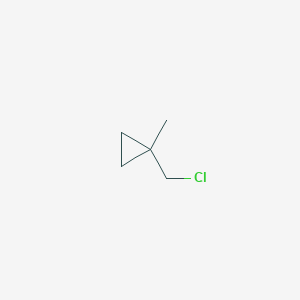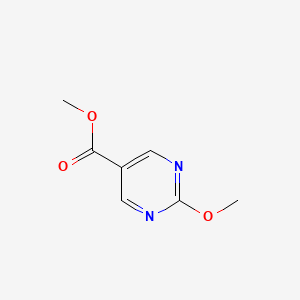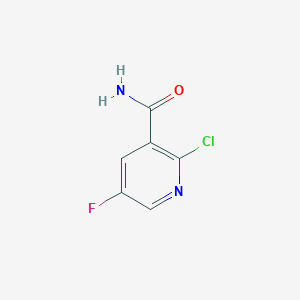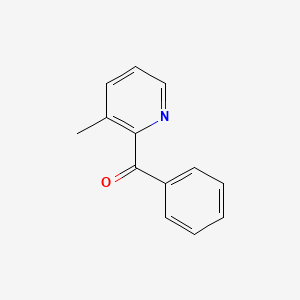
2-Benzoyl-3-methylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 2-Benzoyl-3-methylpyridine can be achieved through a method involving one-step oxidization . This method involves using phenyl (pyridine-2-yl)methanol as a raw material, an ionic type hydride as a catalyst, and dry air or dry oxygen as an oxidizing agent . The yield of 2-Benzoyl-3-methylpyridine obtained by this method can reach up to 95% .Molecular Structure Analysis
2-Benzoyl-3-methylpyridine has a molecular formula of C13H11NO and a molecular weight of 197.23 g/mol. It contains a total of 27 bonds, including 16 non-H bonds, 13 multiple bonds, 2 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 aromatic ketone, and 1 Pyridine .科学的研究の応用
Tautomeric Equilibria and π-Electron Delocalization
Gawinecki et al. (2006) explored the effect of π-electron delocalization on tautomeric equilibria in benzoannulated 2-phenacylpyridines, including 2-benzoyl-3-methylpyridine derivatives. Their study revealed that π-electron delocalization significantly influences the tautomeric preferences of these compounds, highlighting the importance of intramolecular hydrogen bonding and electron-donating substituents in stabilizing specific tautomeric forms (Gawinecki et al., 2006).
Molecular Structure Analysis
Yusof et al. (2006) reported on the molecular structure of a related compound, 1-benzoyl-3-(6-methylpyridin-2-yl)thiourea, demonstrating its cis–trans configuration and how it forms a one-dimensional chain in the crystal structure through various interactions. This study provides insights into the structural characteristics and potential for forming supramolecular assemblies (Yusof et al., 2006).
Protecting Group Applications
Vatèle (2005) introduced the 2-(prenyloxymethyl)benzoyl (POMB) group as a new temporary protecting group for alcohols, which can be applied and removed under mild conditions. This finding suggests potential applications of 2-benzoyl-3-methylpyridine derivatives in synthetic organic chemistry, particularly in the protection and deprotection of functional groups in complex molecule synthesis (Vatèle, 2005).
Glycopyranosides Benzoylation
Evtushenko (2010) described the regioselective benzoylation of methyl and benzyl glycopyranosides by benzoyl chloride in the presence of MoO2(acac)2 as a catalyst, leading to high yields of 3-benzoates. This methodology underscores the utility of benzoyl derivatives, including 2-benzoyl-3-methylpyridine, in the selective modification of carbohydrates, with implications for the synthesis of glycosylated natural products and drug molecules (Evtushenko, 2010).
特性
IUPAC Name |
(3-methylpyridin-2-yl)-phenylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c1-10-6-5-9-14-12(10)13(15)11-7-3-2-4-8-11/h2-9H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNFHBTVWEDYLGB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C(=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzoyl-3-methylpyridine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(1H-Benzo[D][1,2,3]triazol-1-YL)ethanamine hydrochloride](/img/structure/B1315140.png)
